![molecular formula C31H41F5O3S B010439 (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol CAS No. 101908-22-9](/img/structure/B10439.png)
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol is not fully understood. However, it is believed to interact with G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including neurotransmission and hormone signaling. By modulating the activity of these receptors, this compound may have potential therapeutic applications.
Biochemische Und Physiologische Effekte
Studies have shown that (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol can modulate the activity of GPCRs, leading to changes in various physiological processes. For example, it has been shown to enhance the release of acetylcholine in the brain, which may have potential therapeutic applications for the treatment of Alzheimer's disease. It has also been shown to modulate the activity of serotonin receptors, which are involved in mood regulation and have potential implications for the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol in lab experiments is its potential as a tool for studying GPCRs. By modulating the activity of these receptors, this compound may provide insights into the physiological processes they are involved in. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to explore its potential as a tool for studying GPCRs and other physiological processes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol involves a multi-step process. The starting material is 2-naphthol, which is converted to 2-naphthalenemethanol through a Grignard reaction. The resulting product is then subjected to a series of reactions, including protection of the hydroxyl group, alkylation, and deprotection, to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. In materials science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). In biochemistry, it has been investigated for its potential use as a tool for studying G protein-coupled receptors (GPCRs).
Eigenschaften
CAS-Nummer |
101908-22-9 |
|---|---|
Produktname |
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol |
Molekularformel |
C31H41F5O3S |
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol |
InChI |
InChI=1S/C31H41F5O3S/c1-29(24-11-13-25(37)14-12-24)19-17-23-22-26(38)15-16-27(23)28(29)10-7-5-3-2-4-6-8-20-40(39)21-9-18-30(32,33)31(34,35)36/h11-16,22,28,37-38H,2-10,17-21H2,1H3/t28-,29-,40?/m1/s1 |
InChI-Schlüssel |
FSMUFBPBKQSSHZ-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@@]1(CCC2=C([C@H]1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
SMILES |
CC1(CCC2=C(C1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
Kanonische SMILES |
CC1(CCC2=C(C1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
Synonyme |
(1RS,2RS)-2-(4-hydroxyphenyl)-2-methyl-1-(9-(4,4,5,5,5-pentafluoropentyl)sulfinylnonyl)-1,2,3,4-tetrahydronaphth-6-ol ZM 189,154 ZM 189154 ZM-189154 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



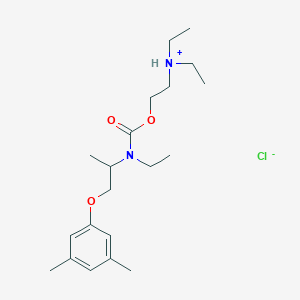
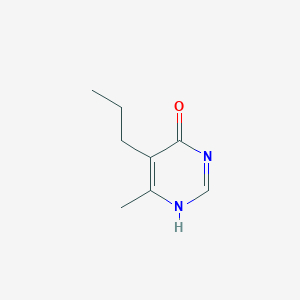
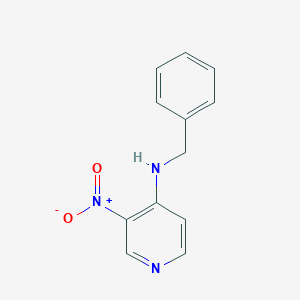
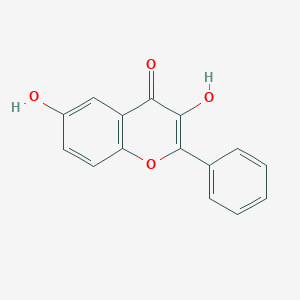
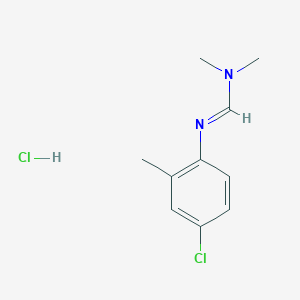
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
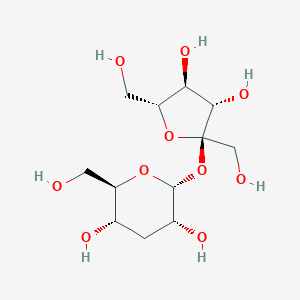
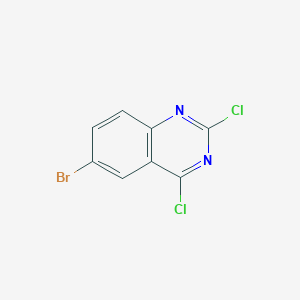
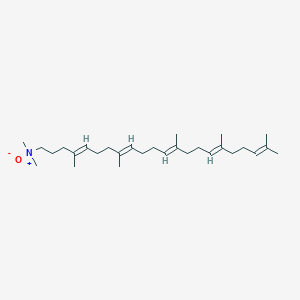
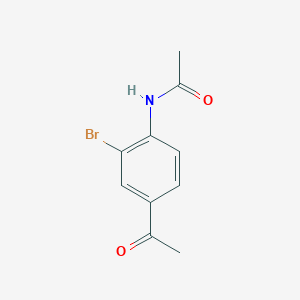
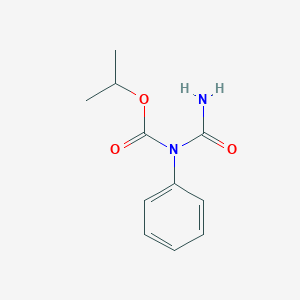
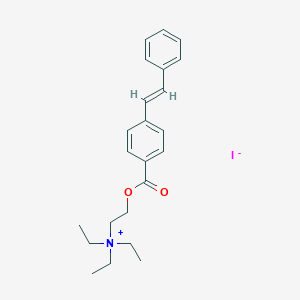
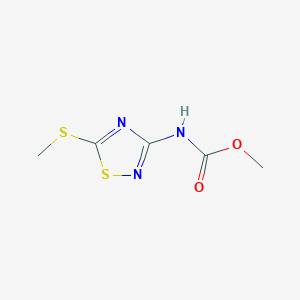
![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)